2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3-benzothiazole
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Description
2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3-benzothiazole is a useful research compound. Its molecular formula is C20H20N2O2S2 and its molecular weight is 384.51. The purity is usually 95%.
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Biological Activity
2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3-benzothiazole is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a benzothiazole moiety, which is known for its diverse pharmacological properties, including anticancer and anti-inflammatory effects.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H20N2O2S2
- Molecular Weight : 384.51 g/mol
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The sulfonyl group enhances the lipophilicity and biological interactions of the compound, allowing it to modulate the activity of specific targets effectively.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis and cell cycle arrest.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
B7 | A431 | 1.0 | Apoptosis induction |
B7 | A549 | 2.0 | Cell cycle arrest |
Anti-inflammatory Activity
The compound's anti-inflammatory effects have been evaluated through its ability to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in vitro. The inhibition of these cytokines is crucial for mitigating inflammation-related diseases.
Case Studies and Research Findings
- Study on Dual Inhibition : A study focused on benzothiazole derivatives reported that dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) could produce significant antinociceptive effects without the side effects commonly associated with traditional analgesics. This study emphasizes the potential of compounds like this compound in pain management therapies .
- Structure-Activity Relationship (SAR) : Research exploring SAR has identified key structural features that enhance biological activity. Modifications at specific positions on the benzothiazole ring have been linked to improved potency against cancer cells . For example, the introduction of trifluoromethyl groups has been noted to enhance interaction with targeted enzymes while maintaining metabolic stability .
- In Vivo Evaluations : In vivo studies have indicated that compounds similar to this compound can alleviate pain without causing sedation in animal models, suggesting a favorable safety profile for therapeutic applications .
Properties
IUPAC Name |
2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c23-26(24,14-12-16-7-2-1-3-8-16)22-13-6-9-17(15-22)20-21-18-10-4-5-11-19(18)25-20/h1-5,7-8,10-12,14,17H,6,9,13,15H2/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCWLDVPIJCWQQ-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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